Clopamide-d6
Description
Properties
CAS No. |
1346602-07-0 |
|---|---|
Molecular Formula |
C₁₄H₁₄D₆ClN₃O₃S |
Molecular Weight |
351.88 |
Synonyms |
rel-3-(Aminosulfonyl)-4-chloro-N-[(2R,6S)-2,6-(dimethyl-d6)-1-piperidinyl]benzamide; 4-Chloro-N-[(cis-2,6-(dimethyl-d6)piperidino]-3-sulfamoylbenzamide; Adurix-d6; Aquex-d6; Brinaldix-d6; Chlosudimeprimyl-d6; Clopamide-d6; Clopamidum-d6; DT 327-d6; N |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Strategies for Clopamide D6
Retrosynthetic Analysis and Design for Deuterium (B1214612) Incorporation
Retrosynthetic analysis of Clopamide-d6, N-[(2R,6S)-2,6-bis(trideuteriomethyl)piperidin-1-yl]-4-chloro-3-sulfamoylbenzamide, dictates a strategy centered on the introduction of the deuterated methyl groups onto the piperidine (B6355638) ring. nih.gov The core structure of Clopamide (B1669225) consists of a substituted benzamide (B126) portion and a 2,6-dimethylpiperidine (B1222252) ring. wikipedia.org The design for deuterium incorporation can follow two primary pathways:
Building Block Approach: This strategy involves the synthesis of a deuterated 2,6-dimethylpiperidine precursor. This could be achieved by using deuterated starting materials in the construction of the heterocyclic ring. For instance, a Mannich-type condensation reaction could utilize deuterated formaldehyde (B43269) to assemble the ring with the required isotopic labels. nih.gov This method offers high control over the position and level of deuteration.
Late-Stage Deuteration: This approach involves synthesizing the parent Clopamide molecule first, followed by a direct hydrogen-isotope exchange (HIE) reaction to replace the protons on the methyl groups with deuterium. nih.gov This can be challenging due to the need for site-selectivity, ensuring that only the target C-H bonds are deuterated while the rest of the molecule remains intact. Catalytic methods, often employing transition metals like palladium or iridium, can facilitate such specific exchanges. rsc.org
The choice between these strategies depends on the availability of deuterated starting materials, the chemical stability of the molecule under deuteration conditions, and the desired isotopic enrichment level. google.com
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Building Block Approach | Synthesis of a deuterated 2,6-dimethylpiperidine ring which is then coupled with the 4-chloro-3-sulfamoylbenzoyl moiety. | High regioselectivity and isotopic enrichment. Avoids exposing the final complex molecule to potentially harsh deuteration conditions. nih.gov | May require a multi-step synthesis for the deuterated intermediate, potentially lowering the overall yield. rsc.org |
| Late-Stage Deuteration | Direct replacement of hydrogen with deuterium on the fully formed Clopamide molecule using H/D exchange reactions. | More convergent and potentially shorter overall synthesis. nih.gov | Risk of incomplete deuteration, side reactions, or deuteration at non-target sites. Requires robust and selective catalytic systems. rsc.orggoogle.com |
Advanced Synthetic Methodologies for Site-Specific Deuteration
Achieving the site-specific incorporation of six deuterium atoms onto the methyl groups of Clopamide requires advanced synthetic methods. Modern organic synthesis offers several powerful tools for this purpose.
For the building block approach , the synthesis of d6-2,6-dimethylpiperidine is key. This can be accomplished via the reduction of a corresponding pyridine (B92270) precursor using deuterium gas (D₂) with a catalyst like Palladium on carbon (Pd/C), or by using deuterated reducing agents such as sodium borodeuteride (NaBD₄). d-nb.info
For late-stage deuteration , direct C(sp³)–H bond activation is a prominent strategy. nih.gov This involves the use of an organometallic catalyst that selectively interacts with the C-H bonds of the methyl groups. Iridium-based catalysts, for example, are known for their ability to facilitate hydrogen isotope exchange reactions on various substrates. The reaction would typically be performed using a deuterium source like deuterium gas (D₂) or a deuterated solvent like heavy water (D₂O) or acetone-d6. nih.gov The efficiency of such methods is often high, leading to excellent levels of deuterium incorporation. nih.gov Lewis acid catalysis, for instance using B(C₆F₅)₃, can promote the deuteration of β-amino C-H bonds by forming an enamine intermediate that then reacts with a deuterium source. nih.gov
Analytical Validation of Deuterium Enrichment and Isotopic Purity
Following synthesis, it is imperative to validate the product to confirm the correct placement of deuterium atoms and to quantify the level of isotopic enrichment. rsc.org This is typically a multi-step process employing spectroscopic and spectrometric techniques.
NMR spectroscopy is an indispensable tool for confirming the precise location of deuterium atoms within a molecule. europa.eu The process involves comparing the spectra of the deuterated compound with its non-deuterated analogue.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the two methyl groups on the piperidine ring would be significantly diminished or entirely absent. libretexts.org The disappearance of this specific peak, while all other proton signals of the molecule remain, provides strong evidence for successful site-specific deuteration.
²H NMR (Deuterium NMR): A deuterium NMR experiment can be performed to directly observe the incorporated deuterium atoms. sigmaaldrich.com The spectrum would show a signal at a chemical shift corresponding to the methyl group environment, providing direct confirmation of the deuterium's presence and location. The integration of this signal can also offer a quantitative measure of deuterium incorporation. sigmaaldrich.com
¹³C NMR: The ¹³C NMR spectrum is also affected by deuteration. The carbon atoms bonded to deuterium (the -CD₃ groups) will show a characteristic triplet splitting pattern due to C-D coupling, and their resonance will be shifted slightly upfield compared to the corresponding -CH₃ groups in unlabeled Clopamide.
| Technique | Expected Observation for Clopamide | Expected Observation for this compound | Inference |
|---|---|---|---|
| ¹H NMR | Signal present for the two -CH₃ groups on the piperidine ring. | Signal for the methyl protons is absent or has very low intensity. libretexts.org | Confirms replacement of H with D at the target methyl sites. |
| ²H NMR | No signal. | Signal present at the chemical shift corresponding to the methyl groups. sigmaaldrich.com | Directly detects and confirms the position of the deuterium atoms. |
| ¹³C NMR | Singlet signal for the methyl carbons. | Triplet signal for the methyl carbons due to C-D coupling. | Confirms deuteration at the specific carbon atoms of the methyl groups. |
The molecular weight of unlabeled Clopamide (C₁₄H₂₀ClN₃O₃S) is approximately 345.84 g/mol . wikipedia.org By replacing six hydrogen atoms (atomic mass ~1.008 amu) with six deuterium atoms (atomic mass ~2.014 amu), the molecular weight of this compound (C₁₄H₁₄D₆ClN₃O₃S) increases by approximately 6 g/mol to about 351.9 g/mol . nih.gov
HRMS can measure this mass with enough precision (typically to four or more decimal places) to unequivocally confirm the incorporation of six deuterium atoms. nih.gov Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment can be calculated. rsc.orgvixra.org An ideal synthesis would yield a sample where the most abundant species is the M+6 ion, with minimal intensity for M+0 through M+5 ions, indicating high isotopic purity. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used for this analysis. researchgate.net
Sophisticated Analytical Applications of Clopamide D6 in Bioanalysis and Quantification
Development and Validation of Mass Spectrometry-Based Assays
The development and validation of robust analytical methods are paramount for the accurate determination of drug concentrations in biological matrices. Mass spectrometry, coupled with chromatographic separation, has become the gold standard for this purpose, offering unparalleled sensitivity and specificity. dkfz.de
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of pharmaceuticals in complex biological fluids like plasma and urine. dkfz.deeijppr.com Several LC-MS/MS methods have been developed and validated for the simultaneous determination of clopamide (B1669225) along with other drugs. researchgate.netsci-hub.se These methods often employ a deuterated internal standard, such as Clopamide-d6, to ensure accuracy and precision. nebiolab.com
A typical LC-MS/MS method for clopamide analysis involves:
Sample Preparation: Extraction of the analytes from the biological matrix, often through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netchromatographytoday.com
Chromatographic Separation: Separation of clopamide and the internal standard from other endogenous components using a reversed-phase HPLC column. researchgate.netmdpi.com
Mass Spectrometric Detection: Ionization of the analytes, typically using electrospray ionization (ESI), followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. researchgate.netsci-hub.sejapsonline.com
The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. chromforum.org
A study detailing a validated LC-MS/MS method for the simultaneous quantification of clopamide, reserpine, and dihydroergotoxine (B79615) in human plasma demonstrated high sensitivity with a lower limit of quantification (LLOQ) for clopamide of 1 ng/mL from a 1 mL plasma sample. The method showed excellent linearity, recovery, and precision. researchgate.net
Table 1: Example of LC-MS/MS Method Parameters for Clopamide Analysis
| Parameter | Details |
| Chromatography | Reversed-phase HPLC |
| Column | C18 column (e.g., Phenomenex® Synergi Fusion-RP 80A) researchgate.net |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) researchgate.netmdpi.com |
| Ionization | Positive ion electrospray ionization (ESI) researchgate.net |
| Detection | Triple quadrupole mass spectrometer in MRM mode researchgate.net |
| Internal Standard | This compound or a structural analog like indapamide (B195227) researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Metabolic Profiling
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used in metabolic profiling and the analysis of volatile and semi-volatile compounds. royalsocietypublishing.org While less common than LC-MS/MS for the analysis of non-volatile drugs like clopamide, GC-MS can be employed after derivatization to increase the volatility of the analyte. innovareacademics.in In the context of metabolic profiling, GC-MS can be used to identify and quantify a wide range of endogenous metabolites, providing insights into the biochemical effects of a drug. nih.govnih.gov
For instance, a GC-MS method was previously developed for the determination of clopamide in human plasma, demonstrating a detection limit of 10 ng/mL. researchgate.net The use of a stable isotope-labeled internal standard like this compound in such methods is essential for accurate quantification, especially in complex biological matrices. slideshare.net
Table 2: General GC-MS Parameters for Metabolic Profiling
| Parameter | Details |
| Derivatization | Often required to increase analyte volatility nih.gov |
| Column | Fused-silica capillary column (e.g., DB-5MS) nih.gov |
| Carrier Gas | Helium nih.gov |
| Ionization | Electron ionization (EI) dshs-koeln.de |
| Detection | Mass spectrometer operating in scan or selected ion monitoring (SIM) mode |
High-Resolution Accurate-Mass (HRAM) Mass Spectrometry for Comprehensive Qualitative and Quantitative Analysis
High-resolution accurate-mass (HRAM) mass spectrometry, utilizing technologies like Orbitrap and time-of-flight (TOF) mass analyzers, offers significant advantages for both qualitative and quantitative analysis. mdpi.combioanalysis-zone.com HRAM provides high resolving power and mass accuracy, enabling the confident identification of compounds based on their exact mass and isotopic pattern. mdpi.comcdc.gov This is particularly useful for identifying unknown metabolites and for distinguishing between compounds with the same nominal mass. researchgate.net
Implementation of this compound as a Stable Isotope Internal Standard (SIIS)
The use of a stable isotope-labeled internal standard (SIIS) is a cornerstone of modern quantitative bioanalysis. cerilliant.com this compound, with its six deuterium (B1214612) atoms, serves as an ideal SIIS for the quantification of clopamide. axios-research.com
Principles of Stable Isotope Dilution Assay (SIDA) for Enhanced Analytical Precision
Stable Isotope Dilution Assay (SIDA) is a highly accurate method for quantifying compounds. wikipedia.org The principle of SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. tum.de This standard is chemically identical to the analyte but has a different mass due to the isotopic labeling. nih.gov
Because the SIIS behaves identically to the analyte during extraction, chromatography, and ionization, any variations or losses during the analytical process will affect both the analyte and the SIIS to the same extent. tum.de By measuring the ratio of the mass spectrometric response of the analyte to that of the SIIS, highly precise and accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal fluctuations. wikipedia.orgresearchgate.net
Mitigation of Matrix Effects and Ion Suppression/Enhancement in Complex Biological Samples
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can interfere with the ionization of the analyte in the mass spectrometer source. bataviabiosciences.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. eijppr.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. chromforum.org Since this compound has virtually identical physicochemical properties to clopamide, it will experience the same degree of ion suppression or enhancement. waters.com Therefore, the ratio of the analyte signal to the internal standard signal will remain unaffected by these matrix effects, leading to reliable and accurate results. chromforum.org Various sample preparation techniques, such as solid-phase extraction, are also employed to remove interfering matrix components like phospholipids (B1166683) before analysis. chromatographytoday.combioanalysis-zone.com
Preclinical Pharmacokinetic and Metabolism Research Using Clopamide D6
In Vitro Metabolism Studies
In vitro models are fundamental in early drug discovery to predict how a compound will be metabolized in the body. wuxiapptec.com These assays provide initial data on metabolic stability and help identify the enzymes and pathways involved in a drug's biotransformation. wuxiapptec.comsrce.hr
Metabolic stability is a key determinant of a drug's oral bioavailability and half-life. solvobiotech.com The assessment of this stability is commonly performed using subcellular liver fractions, such as microsomes, or intact liver cells, known as hepatocytes. srce.hrnih.gov Liver microsomes are rich in Phase I drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. wuxiapptec.comnih.gov
In a typical metabolic stability assay, Clopamide-d6 is incubated with either liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and humans. solvobiotech.comnih.gov The concentration of the test compound is kept low (typically 0.1-1 µM) to ensure enzyme kinetics are not saturated. solvobiotech.com Samples are taken at multiple time points, and the reaction is stopped. The rate of disappearance of the parent compound is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr This data is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance. srce.hr
Table 1: Typical Experimental Setup for Metabolic Stability Assessment of this compound
| Parameter | Description | Typical Value/Condition | Rationale |
|---|---|---|---|
| Test System | Liver fractions or cells used for incubation. | Liver Microsomes, Cryopreserved Hepatocytes | Microsomes assess Phase I (CYP) metabolism; hepatocytes assess both Phase I and Phase II. wuxiapptec.comnih.gov |
| Species | Origin of the biological material. | Rat, Dog, Monkey, Human | To assess inter-species differences in metabolism. solvobiotech.com |
| Compound Conc. | Initial concentration of this compound. | 0.5 µM | Low concentration to approximate linear enzyme kinetics. solvobiotech.com |
| Protein Conc. | Amount of microsomal protein in the incubation. | 0.5 mg/mL | Standardized amount to ensure reproducible results. solvobiotech.com |
| Incubation Times | Time points for sampling. | 0, 5, 15, 30, 60 minutes | To measure the rate of compound disappearance over time. solvobiotech.com |
| Analysis Method | Technique for quantifying the compound. | LC-MS/MS | High sensitivity and selectivity for measuring compound concentration in a complex matrix. srce.hr |
Identifying the metabolic products of a new drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites. srce.hr Using a stable isotope-labeled version of the parent drug, such as this compound, is a powerful technique for this purpose. axios-research.com
When this compound is incubated in a system like hepatocytes, any metabolites formed will retain the deuterium (B1214612) label. In mass spectrometry analysis, this results in a unique mass signature. The deuterated metabolites will appear as doublets with a specific mass difference corresponding to the number of deuterium atoms, making them easily distinguishable from endogenous components of the biological matrix. This "tracing" method simplifies the detection and subsequent structural elucidation of metabolites.
Table 2: Hypothetical Metabolite Identification Using this compound
| Compound | Proposed Biotransformation | Expected Mass (Clopamide) | Expected Mass (this compound) | Mass Shift (Da) |
|---|---|---|---|---|
| Clopamide (B1669225) | Parent Compound | 345.85 | 351.89 | +6 |
| Metabolite 1 | Hydroxylation (+16 Da) | 361.85 | 367.89 | +6 |
| Metabolite 2 | N-dealkylation (-28 Da) | 317.85 | 323.89 | +6 |
| Metabolite 3 | Glucuronidation (+176 Da) | 521.85 | 527.89 | +6 |
Once metabolites are identified, the next step is to determine which specific enzymes are responsible for their formation. This process, known as enzyme phenotyping, often involves incubating the drug with a panel of recombinant human enzymes, most commonly CYP isoforms. srce.hrnih.gov By incubating this compound with individual CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19), researchers can identify which ones produce metabolites and at what rate.
Enzyme kinetic studies are then performed to determine the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). These parameters describe the affinity of the enzyme for the substrate and its maximum metabolic capacity. This information is critical for predicting potential drug-drug interactions, where co-administered drugs might compete for the same metabolizing enzyme. nih.gov
Identification and Characterization of Clopamide Metabolites via this compound Tracing
In Vivo Pharmacokinetic Investigations in Animal Models
In vivo studies in animal models are essential to understand how a drug and its metabolites are absorbed, distributed throughout the body, and ultimately excreted. nih.govnih.gov These studies provide a more integrated view than in vitro assays by accounting for physiological factors like blood flow and tissue permeability. nih.gov
ADME studies characterize the journey of a drug through a living organism. nih.gov In a typical preclinical ADME study, a test animal (such as a rat) is administered Clopamide, often with a tracer amount of this compound. Over a set period, biological samples including blood, plasma, urine, and feces are collected. bioline.org.br At the end of the study, tissues may also be harvested to assess drug distribution.
The use of this compound is highly advantageous in these studies. It can be used as an internal standard for the bioanalysis of the non-labeled Clopamide, ensuring accurate quantification in the collected samples. This accurate measurement is fundamental to building a complete picture of the drug's disposition. bioline.org.br The analysis of these samples reveals the extent and rate of absorption from the administration site, which tissues the drug distributes into, and the primary routes of elimination from the body (e.g., via urine or feces). nih.gov
From the concentration-time data gathered during in vivo studies, key pharmacokinetic (PK) parameters are calculated. msdvetmanual.com These parameters provide a quantitative description of the drug's behavior in the body and are essential for predicting human pharmacokinetics and designing clinical trial protocols. acs.orgmmv.org
Systemic Clearance (CL) : Describes the volume of blood or plasma completely cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating a drug. nih.govmsdvetmanual.com
Volume of Distribution (Vd) : An apparent volume that describes the extent to which a drug distributes from the plasma into the tissues of the body. nih.govmsdvetmanual.com A high Vd suggests extensive tissue distribution.
Elimination Half-Life (t½) : The time required for the drug concentration in the plasma to decrease by half. It is determined by both clearance and volume of distribution. nih.govmsdvetmanual.com
The accurate quantification of Clopamide in plasma samples, facilitated by the use of this compound as an internal standard, is the bedrock for the reliable calculation of these critical parameters.
Table 3: Key Pharmacokinetic Parameters Determined in Animal Models
| Parameter | Symbol | Definition | Significance |
|---|---|---|---|
| Half-Life | t½ | Time for plasma concentration to reduce by 50%. nih.gov | Determines dosing interval and time to reach steady-state. msdvetmanual.com |
| Volume of Distribution | Vd | Theoretical volume into which a drug distributes to achieve its plasma concentration. nih.gov | Indicates the extent of drug distribution into tissues versus remaining in plasma. msdvetmanual.com |
| Systemic Clearance | CL | Volume of plasma cleared of drug per unit time. nih.gov | Measures the efficiency of drug elimination from the body. msdvetmanual.com |
| Area Under the Curve | AUC | The total drug exposure over time. | Represents the total amount of drug that reaches systemic circulation. acs.org |
Exploration of Kinetic Isotope Effects and Their Implications in Clopamide D6 Research
Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The theoretical basis for the deuterium KIE lies in the principles of quantum mechanics and transition state theory. libretexts.orgescholarship.org The substitution of a protium (B1232500) (¹H) atom with a deuterium (²H) atom introduces a heavier mass, which affects the vibrational frequency of the carbon-hydrogen (C-H) bond.
According to the harmonic oscillator model, the vibrational energy of a bond is quantized. The lowest possible vibrational energy state is the zero-point energy (ZPE), calculated as E₀ = ½ hν, where 'h' is Planck's constant and 'ν' is the vibrational frequency. The vibrational frequency is inversely proportional to the reduced mass of the atoms forming the bond. Consequently, a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower ZPE than a corresponding C-H bond. libretexts.org
For a chemical reaction to occur, energy must be supplied to break bonds. The energy difference between the ZPE of the ground state and the transition state is the activation energy. Since the C-D bond has a lower ZPE, it requires more energy to reach the transition state where the bond is being cleaved. libretexts.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. This is termed a "normal" primary KIE, where the ratio of the rate constants (kH/kD) is greater than 1. The magnitude of the primary KIE depends on the extent to which the C-H bond is broken in the rate-determining step of the reaction; a larger KIE value suggests that C-H bond cleavage is a significant part of the slowest step. princeton.eduresearchgate.net
Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond-breaking. escholarship.orgprinceton.edu These effects are typically smaller and arise from changes in hybridization or steric environment between the reactant and the transition state. princeton.edu
Experimental Design for KIE Studies on Clopamide-d6 Metabolism
Investigating the KIE on this compound metabolism requires carefully designed experiments to measure and compare the reaction rates of Clopamide (B1669225) and its deuterated analog. The primary goal is to determine the extent to which C-H bond cleavage is rate-limiting in its biotransformation, which is often mediated by cytochrome P450 (P450) enzymes. nih.govresearchgate.net The most informative experimental designs for this purpose are non-competitive and competitive assays. nih.gov
Non-Competitive Intermolecular KIE: In this experimental setup, the metabolism of Clopamide and this compound are studied in separate, parallel incubations under identical conditions (e.g., using human liver microsomes or recombinant P450 enzymes). wikipedia.orgnih.gov The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax or kcat), are determined for each compound independently by measuring reaction rates at various substrate concentrations. researchgate.net
From these parameters, two key KIE values are calculated:
DV = (kcat)H / (kcat)D : The KIE on the maximum rate of the reaction.
This approach is considered highly informative as it can reveal which steps in the enzymatic cycle are rate-limiting. researchgate.net
Illustrative Experimental Parameters for a Hypothetical KIE Study on Clopamide Metabolism
| Parameter | Description | Experimental Detail |
|---|---|---|
| Enzyme Source | System containing metabolic enzymes | Human Liver Microsomes (HLM) or specific recombinant CYP450 isoforms (e.g., CYP3A4, CYP2B6) pharmgkb.org |
| Substrates | Test compounds | Clopamide (light) and this compound (heavy) |
| Incubation | Reaction conditions | Incubations performed at 37°C in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) with an NADPH-generating system to support P450 activity. |
| Analysis | Quantification method | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to measure the rate of metabolite formation over time. |
Competitive Intramolecular/Intermolecular KIE: In a competitive experiment, a mixture of the light (Clopamide) and heavy (this compound) substrates is used in the same incubation. nih.gov The ratio of the products formed from each substrate is measured, typically using mass spectrometry. This method can minimize experimental variability between assays. acs.org An intramolecular KIE study is also possible if a molecule contains both protium and deuterium at symmetrically equivalent positions, providing an estimate of the intrinsic KIE on the chemical step itself. nih.govacs.org
Interpretation of KIE Data for Elucidating Rate-Limiting Steps in Biotransformation
The interpretation of KIE data provides crucial information about the reaction mechanism. nih.gov In the context of drug metabolism, it helps to identify whether the cleavage of a C-H bond is the slowest, or rate-limiting, step in the entire catalytic cycle. researchgate.netacs.org
If a significant primary KIE (typically kH/kD > 2) is observed, it provides strong evidence that the C-H bond is broken in the rate-determining step. nih.gov The value of D(V/K) is often considered the most useful parameter to establish the extent to which C-H bond breaking is rate-limiting in a reaction. researchgate.net If D(V/K) is significantly greater than 1, it indicates that steps up to and including the first irreversible step (often C-H abstraction) are at least partially rate-limiting. nih.gov
Conversely, a KIE value close to 1 (kH/kD ≈ 1) suggests that C-H bond cleavage is not the rate-limiting step. acs.org In such cases, another step in the catalytic cycle, such as substrate binding, product release, or a conformational change of the enzyme, is likely much slower than the chemical bond-breaking step. nih.govnih.gov This is referred to as a "masked" KIE, where the isotope effect on the chemical step is hidden by a slower, non-isotope-sensitive step. acs.orgnih.gov
Hypothetical KIE Data for Clopamide Metabolism This table presents illustrative data from a hypothetical non-competitive KIE study to demonstrate how the results are interpreted.
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | KIE Value | Interpretation |
| Clopamide (H) | 10.0 | 50 | 0.20 | DV = 4.0 | A KIE on Vmax > 1 indicates that the C-H bond breaking step is at least partially rate-limiting under saturating substrate conditions. nih.gov |
| This compound (D) | 2.5 | 45 | 0.056 | D(V/K) = 3.6 | A significant KIE on V/K > 1 strongly suggests that C-H bond cleavage is a major rate-determining step in the overall reaction mechanism at low substrate concentrations. researchgate.net |
By analyzing these KIE values, researchers can deduce the kinetic significance of specific metabolic pathways. For this compound, if a large KIE is observed for a particular hydroxylation pathway, it confirms that this pathway involves a rate-limiting C-H abstraction. This knowledge is invaluable for predicting the in vivo metabolic fate of deuterated drugs and for designing molecules with potentially improved pharmacokinetic profiles.
Table of Compounds Mentioned
| Compound Name |
|---|
| Clopamide |
| This compound |
| Deuterium |
| Protium |
Advancements and Future Directions in Clopamide D6 Research
Application of Clopamide-d6 in Physiologically Based Pharmacokinetic (PBPK) Modeling for Animal Extrapolation
Physiologically based pharmacokinetic (PBPK) modeling is a computational method that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body. rjpbr.com These models are constructed using a combination of drug-specific data and physiological parameters of the species being studied. researchgate.net A key application of PBPK modeling is the extrapolation of pharmacokinetic data across different species, which can reduce the reliance on animal testing and help predict human pharmacokinetics from preclinical data. rjpbr.comresearchgate.net
The development and validation of robust PBPK models are critically dependent on high-quality in vivo pharmacokinetic data, which detail the concentration of a drug in various tissues and plasma over time. The acquisition of this data relies on sensitive and specific bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this context, this compound is indispensable. It serves as an ideal internal standard for the quantification of Clopamide (B1669225) in biological samples collected from animal studies.
By adding a known quantity of this compound to each sample, variations during sample preparation and analysis can be normalized, ensuring the accuracy of the measured Clopamide concentrations. musechem.com This precise data is then used to:
Build the Model: Establish the initial parameters of the PBPK model in a preclinical species (e.g., rat or mouse). simulations-plus.com
Validate the Model: Compare the model's predictions against the experimental concentration-time profiles to ensure its accuracy.
Extrapolate to Other Species: Once validated, the model's physiological parameters can be replaced with those of another species (including humans) to predict the drug's behavior, a process known as interspecies extrapolation. rjpbr.com
The use of PBPK models can significantly improve the efficiency of drug development and enhance the cross-species extrapolation of dosing regimens. frontiersin.org
Table 1: Role of Deuterated Standards in PBPK Model Development
| Stage | Role of this compound (as Internal Standard) | Outcome |
|---|---|---|
| Data Acquisition | Ensures accurate quantification of Clopamide in plasma and tissue samples from preclinical studies. | High-fidelity concentration-time data. |
| Model Building | Provides the foundational data for estimating key pharmacokinetic parameters (e.g., absorption rate, clearance). | A predictive, species-specific PBPK model. |
| Model Validation | Allows for rigorous comparison between model-predicted concentrations and experimentally measured data. | A qualified model suitable for simulation. |
| Extrapolation | The validated animal model, built on accurate data, serves as the basis for scaling to human PBPK models. | Prediction of human pharmacokinetics, guiding first-in-human studies. |
High-Throughput Screening and Mechanistic Elucidation in Drug Discovery Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify potential new drug candidates or "hits". bmglabtech.com This process relies on automated, miniaturized assays that measure a compound's effect on a specific biological target. youtube.com Following hit identification, mechanistic elucidation studies are performed to understand how a drug works at a molecular level, including its metabolic pathways. nih.govresearchgate.net
The role of this compound in this domain is analytical. In HTS campaigns designed to find modulators of a specific enzyme or transporter affected by Clopamide, this compound would be used as an internal standard in LC-MS-based assays to precisely measure the concentration of the parent compound. nih.gov This is crucial for establishing accurate structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their chemical structure. patsnap.com
For mechanistic studies, particularly those investigating drug metabolism, deuterated compounds are essential. While this compound itself is primarily an analytical tool, the principles of deuterium (B1214612) labeling are key to elucidating biotransformation pathways. For instance, studying the metabolism of a specifically deuterated version of a drug can reveal which chemical bonds are broken during metabolic reactions, a phenomenon known as the kinetic isotope effect. scispace.com The use of stable isotope-labeled standards like this compound ensures that the metabolites formed during in vitro experiments (e.g., with liver microsomes) can be accurately quantified, helping to identify the enzymes responsible and the metabolic products formed. escientificpublishers.com
Role of this compound in Investigating Drug-Drug Interactions at a Molecular Level in Preclinical Models
Drug-drug interactions (DDIs) are a significant concern in clinical practice and drug development. Investigating the potential for a new drug to interact with other medications is a critical part of preclinical safety assessment. Many DDIs occur when one drug inhibits or induces the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family, affecting the clearance of another drug. escientificpublishers.comnih.gov
Preclinical DDI studies are often conducted using in vitro models like human liver microsomes or hepatocytes. In these experiments, the metabolism of a substrate drug is measured in the presence and absence of a potential inhibitor. This compound plays a vital role as an internal standard in the LC-MS methods used to quantify the rate of Clopamide's metabolism in such assays. This allows for the precise determination of key interaction parameters, such as the inhibition constant (Ki) or the parameters for time-dependent inhibition (TDI).
Research has shown that metabolites, particularly acyl-β-D-glucuronides, can be potent inhibitors of CYP enzymes. nih.gov For example, studies on other drugs have demonstrated that a glucuronide metabolite can cause significant time-dependent inhibition of enzymes like CYP2C8. nih.gov To confirm such a mechanism for any drug, researchers would need to:
Incubate the drug with human liver microsomes to generate the metabolite.
Quantify the depletion of the parent drug and formation of the metabolite over time.
Assess the inhibitory potential of the isolated metabolite on specific CYP enzymes.
Throughout this process, a deuterated internal standard like this compound would be essential for the accurate quantification needed to build the kinetic models that describe the interaction at a molecular level.
Emerging Technologies for Deuterium Labeling and Analysis in Complex Biological Systems
The utility of deuterated compounds like this compound is expanding thanks to continuous advancements in both the synthesis of labeled molecules and the analytical technologies used to detect them. researchgate.net These emerging technologies promise to enhance the precision and scope of research in complex biological systems.
Advancements in Deuterium Labeling:
Late-Stage Functionalization (LSF): Traditional methods often require the synthesis of labeled compounds from the ground up. LSF techniques allow for the introduction of deuterium into a complex molecule, like a drug candidate, in the final steps of its synthesis. This dramatically increases efficiency and access to a wider range of deuterated compounds.
Hydrogen Isotope Exchange (HIE): HIE reactions offer a direct method to replace hydrogen atoms with deuterium on a substrate molecule. researchgate.net Advances in catalysis have made these reactions more selective and efficient, providing a powerful tool for creating labeled internal standards and studying drug metabolism. musechem.com
Advancements in Analysis:
High-Resolution Mass Spectrometry (HRMS): Unlike traditional tandem mass spectrometry, HRMS provides highly accurate mass measurements, which can help in the structural elucidation of unknown metabolites and improve the certainty of compound identification in complex biological matrices. americanpharmaceuticalreview.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique used to study protein structure and dynamics. researchgate.netnih.gov It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when placed in a deuterated buffer. nih.gov While not a direct application for this compound as an internal standard, the principles of deuterium analysis are central to this method, which is increasingly used in drug discovery to understand how a drug binds to its protein target. scispace.com
Solid Phase Microextraction (SPME): This emerging sample preparation technique enables the rapid and automated measurement of free drug concentrations from small sample volumes, offering workflow efficiencies that pair well with sensitive LC-MS analysis reliant on deuterated standards. americanpharmaceuticalreview.com
Table 2: Summary of Emerging Technologies
| Technology Area | Specific Technology | Advancement | Impact on Research |
|---|---|---|---|
| Labeling | Late-Stage Functionalization (LSF) | Allows deuterium insertion in late synthetic steps. | More efficient and versatile synthesis of labeled compounds. |
| Labeling | Hydrogen Isotope Exchange (HIE) | Direct, often catalyzed, exchange of H for D on a molecule. | Streamlined access to deuterated standards and metabolic probes. researchgate.net |
| Analysis | High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements (sub-ppm). | Improved confidence in metabolite identification and quantification. americanpharmaceuticalreview.com |
| Analysis | Hydrogen-Deuterium Exchange (HDX-MS) | Monitors D uptake to probe protein conformational changes. | Detailed insights into drug-target engagement and mechanism of action. nih.gov |
These ongoing developments continue to broaden the applications for deuterated compounds, reinforcing the role of molecules like this compound as fundamental tools in advancing pharmaceutical science.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Clopamide |
Q & A
Q. How can researchers ensure the reproducibility of this compound-based assays across laboratories?
- Methodological Answer : Adopt standardized protocols from organizations like the FDA’s Bioanalytical Method Validation Guidance. Share detailed meta
- Synthesis : Reaction conditions, purification steps.
- Analysis : Column type (e.g., Waters Acquity UPLC BEH C18), mobile phase pH, ionization settings.
Participate in inter-laboratory ring trials to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
